Product packaging for 3-Bromo-4-methoxybenzene-1-carbothioamide(Cat. No.:CAS No. 938144-63-9)

3-Bromo-4-methoxybenzene-1-carbothioamide

Cat. No.: B2411471
CAS No.: 938144-63-9
M. Wt: 246.12
InChI Key: VRDJYJJQTOXWMP-UHFFFAOYSA-N
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Description

Significance of the Carbothioamide Functional Group in Organic Synthesis and Material Science

The carbothioamide functional group, a sulfur analog of the amide group, is a cornerstone in the synthesis of a wide array of organic molecules. mdpi.com Its presence imparts distinct reactivity and properties compared to its oxygen counterpart. The thioamide moiety is a versatile precursor for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules. nih.gov For instance, thioamides are key intermediates in the synthesis of thiazoles, a common scaffold in medicinal chemistry.

Beyond their role as synthetic intermediates, carbothioamides have found applications in material science. The sulfur atom in the thioamide group can engage in unique intermolecular interactions, including hydrogen bonding and coordination with metal ions. This ability to form ordered structures makes them interesting candidates for the development of novel materials with specific electronic or optical properties. Furthermore, the thioamide bond can influence the conformational preferences of molecules, a crucial aspect in the design of functional materials and bioactive compounds. mdpi.com

The Unique Role of Halogenated and Alkoxy-Substituted Benzene (B151609) Systems in Molecular Design

The incorporation of halogen atoms and alkoxy groups onto a benzene ring provides a powerful tool for fine-tuning the electronic and steric properties of a molecule. The bromine atom in 3-Bromo-4-methoxybenzene-1-carbothioamide is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the acidity of the N-H protons of the carbothioamide group. The position of the bromine atom ortho to the carbothioamide group can also introduce steric effects that may dictate the molecule's preferred conformation.

Overview of Research Trajectories for this compound and Analogues

While specific research exclusively focused on this compound is limited, the research trajectories for its analogues are well-documented, particularly in the field of medicinal chemistry. A closely related compound, 3-bromo-4-isobutyloxyphenyl carbothioamide, has been identified as a key intermediate in the synthesis of Febuxostat, a drug used to treat gout. researchgate.netatlantis-press.comresearchgate.net This highlights the potential of the 3-bromo-4-alkoxybenzene-1-carbothioamide scaffold as a valuable pharmacophore.

Research into arylthioamides has also explored their potential as H₂S-releasing agents, which have shown promise in the treatment of cardiovascular diseases. acs.orgnih.govnih.gov The carbothioamide moiety can be enzymatically or chemically triggered to release hydrogen sulfide, a signaling molecule with various physiological roles. Furthermore, the ability of the thioamide group to coordinate with metal ions has led to investigations into their use in coordination chemistry and catalysis. tandfonline.com The unique substitution pattern of this compound makes it an interesting candidate for further investigation within these research avenues.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNOS B2411471 3-Bromo-4-methoxybenzene-1-carbothioamide CAS No. 938144-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methoxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNOS/c1-11-7-3-2-5(8(10)12)4-6(7)9/h2-4H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDJYJJQTOXWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Geometry and Crystal Structure

While the specific crystal structure of 3-Bromo-4-methoxybenzene-1-carbothioamide has not been determined, insights into its likely molecular geometry can be gained from studies on similar aryl carbothioamides.

The carbothioamide group is generally found to be planar or nearly planar. The planarity is a result of the delocalization of the lone pair of electrons from the nitrogen atom into the C=S pi-system, which imparts a partial double bond character to the C-N bond. This restricted rotation around the C-N bond can lead to the existence of cis and trans isomers with respect to the S and N-H bonds.

The orientation of the substituted benzene (B151609) ring relative to the carbothioamide plane is influenced by steric and electronic factors. In the case of this compound, the presence of the bromine atom at the ortho position is expected to cause significant steric hindrance. This would likely force the aromatic ring to be twisted out of the plane of the carbothioamide group to minimize steric repulsion. This dihedral angle between the aromatic ring and the thioamide plane is a common feature in ortho-substituted benzamides and thioamides.

Intermolecular interactions are expected to play a significant role in the crystal packing of this compound. The N-H protons of the carbothioamide group are good hydrogen bond donors, while the sulfur atom is a potential hydrogen bond acceptor. Therefore, it is highly probable that the crystal structure would be stabilized by a network of intermolecular N-H···S hydrogen bonds, forming dimers or extended chains.

Reactivity and Potential Applications

Reactivity of the Carbothioamide and the Substituted Benzene (B151609) Ring

The reactivity of 3-Bromo-4-methoxybenzene-1-carbothioamide is dictated by its three key structural features: the carbothioamide group, the bromine atom, and the methoxy-substituted benzene ring.

Carbothioamide Group: The thioamide functional group is known to undergo a variety of chemical transformations. The sulfur atom is nucleophilic and can react with electrophiles. The carbothioamide group can also serve as a precursor for the synthesis of various five- and six-membered heterocyclic rings, such as thiazoles, thiadiazoles, and pyrimidines, through reactions with appropriate bifunctional reagents. rsc.org

Bromine Atom: The bromine atom on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the 3-position, providing a pathway to a diverse library of analogues.

Substituted Benzene Ring: The electron-donating methoxy (B1213986) group and the electron-withdrawing bromo group influence the regioselectivity of any further electrophilic aromatic substitution reactions.

Role as a Precursor in Heterocyclic Synthesis

One of the most significant potential applications of this compound is its use as a precursor in the synthesis of complex heterocyclic systems. The Hantzsch thiazole (B1198619) synthesis, for example, involves the reaction of a thioamide with an α-haloketone to form a thiazole ring. By utilizing this compound in such a reaction, a 2-(3-bromo-4-methoxyphenyl)thiazole derivative could be synthesized. This scaffold is of interest in medicinal chemistry due to the prevalence of thiazole-containing compounds with a wide range of biological activities.

Potential in Coordination Chemistry and Material Science

The carbothioamide group is an excellent ligand for a variety of metal ions. The sulfur atom can act as a soft donor, while the nitrogen atom can act as a hard donor, allowing for versatile coordination modes (monodentate, bidentate, or bridging). rsc.org The resulting metal complexes of substituted aryl carbothioamides can exhibit interesting catalytic, magnetic, or optical properties. The specific substitution pattern of this compound could influence the electronic properties of the resulting metal complexes, making it a target for the synthesis of novel coordination compounds.

In material science, the ability of the carbothioamide group to form strong intermolecular hydrogen bonds could be exploited in the design of self-assembling systems and supramolecular architectures. The presence of the heavy bromine atom could also impart interesting photophysical properties to materials derived from this compound.

Computational Chemistry and Theoretical Modeling of 3 Bromo 4 Methoxybenzene 1 Carbothioamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the electronic structure and properties of molecules. A full DFT analysis of 3-Bromo-4-methoxybenzene-1-carbothioamide would involve several key calculations.

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational study is typically geometry optimization, where the most stable three-dimensional arrangement of the atoms (the ground state geometry) is determined by finding the minimum energy structure. This process yields precise data on bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Calculations for Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These theoretical spectra are crucial for assigning specific vibrational modes (e.g., C=S stretching, N-H bending, C-Br stretching) to experimentally observed spectral bands. Such a correlation validates both the experimental data and the computational model. For this compound, a table of calculated vibrational frequencies and their assignments would typically be generated, but this specific data has not been published.

Prediction of Electronic Properties (e.g., Frontier Molecular Orbitals, UV-Vis Spectra)

The electronic character of a molecule is defined by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. nih.govnih.gov The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Visualizations of these orbitals show the regions of electron density, indicating likely sites for electrophilic and nucleophilic attack.

Furthermore, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. bhu.ac.inmdpi.com This allows for the theoretical determination of absorption maxima (λmax). For this compound, specific values for HOMO-LUMO energies and predicted UV-Vis absorption peaks are not documented in the available research.

Theoretical Chemical Shift Predictions for NMR Spectroscopy

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. These theoretical predictions are a powerful tool for interpreting and confirming experimental NMR spectra, aiding in the definitive structural elucidation of complex molecules. A comparative table of experimental versus theoretical chemical shifts for this compound would be the standard output of such a study, but this information is currently unavailable.

Quantum Chemical Studies on Intermolecular Interactions

Understanding how molecules interact with each other is fundamental to predicting the properties of materials in the condensed phase (liquids and solids). Quantum chemical studies can quantify the nature and strength of these non-covalent interactions.

PIXEL Energy Calculations for Dimeric Interactions

The PIXEL method is a specific computational approach used to calculate the lattice energy of molecular crystals by summing the interaction energies between a central molecule and all its neighbors. It partitions the total interaction energy for a molecular pair (a dimer) into distinct components: Coulombic (electrostatic), polarization, dispersion, and repulsion. This detailed breakdown provides a deep understanding of the forces governing the crystal packing, such as hydrogen bonds or π-stacking. A PIXEL analysis for dimers of this compound would elucidate how these molecules arrange themselves in the solid state. However, no studies applying the PIXEL method to this compound have been found in the literature.

Noncovalent Interaction (NCI) Plot Analysis

Noncovalent Interaction (NCI) plot analysis is a powerful computational tool used to visualize and characterize weak, noncovalent interactions within a molecule in real space. researchgate.netresearchgate.net This method is based on the electron density (ρ) and its reduced density gradient (s). researchgate.net The resulting visualization maps the different types of noncovalent interactions, which are typically color-coded for intuitive interpretation.

In the context of this compound, an NCI plot would reveal several key intramolecular interactions that stabilize its three-dimensional structure. The analysis generates isosurfaces where interactions are present, with the color indicating the nature of the interaction:

Blue Isosurfaces : Indicate strong, attractive interactions, such as hydrogen bonds. researchgate.net For this molecule, a potential intramolecular hydrogen bond could be visualized between the hydrogen atom of the thioamide (-NH) group and the oxygen atom of the adjacent methoxy (B1213986) (-OCH₃) group, which would appear as a distinct blue or bluish-green disc.

Green Isosurfaces : Represent weak, delocalized van der Waals interactions. researchgate.net These would likely be observed across the surface of the benzene (B151609) ring, indicating π-π stacking forces if the molecule were to form dimers or aggregates, as well as around the bulky bromine atom. researchgate.net

Red Isosurfaces : Signify repulsive interactions or steric clashes. researchgate.net These areas are typically found within ring structures or in regions where atoms are forced into close proximity, indicating steric strain.

By examining the NCI plot, one can qualitatively assess the hierarchy and importance of various noncovalent forces in maintaining the molecule's preferred conformation. nih.gov For instance, the presence and color intensity of the isosurfaces would provide direct visual evidence of the forces governing the orientation of the carbothioamide and methoxy substituents relative to the phenyl ring.

Potential Energy Surface Scans for Intramolecular Contacts

Potential Energy Surface (PES) scans are computational procedures used to explore the conformational space of a molecule and determine the energy barriers associated with specific structural changes, such as bond rotations. uni-muenchen.deq-chem.com A relaxed PES scan involves systematically varying a single geometric coordinate (e.g., a dihedral angle) in predefined steps, while allowing all other geometric parameters to relax to their energetic minimum at each step. q-chem.comresearchgate.net

For this compound, PES scans are crucial for understanding the rotational barriers and identifying the most stable conformers. Key dihedral angles for investigation would include:

Rotation around the C(aryl)—C(thioamide) bond : This scan reveals the energetic favorability of the thioamide group being coplanar with the benzene ring versus being twisted. A coplanar arrangement often maximizes π-system conjugation but can introduce steric strain with adjacent substituents.

Rotation around the C(aryl)—O(methoxy) bond : This scan determines the preferred orientation of the methoxy group relative to the ring and the nearby bromo and thioamide groups.

The output of a PES scan is a plot of relative energy versus the scanned coordinate. This plot identifies the global and local energy minima, corresponding to stable conformers, and the transition states (energy maxima) that represent the barriers to rotation between them. This information is fundamental for understanding the molecule's structural flexibility.

Below is an illustrative data table representing the expected output from a relaxed PES scan of the dihedral angle between the benzene ring and the carbothioamide group.

Table 1: Illustrative Potential Energy Surface Scan Data for C(aryl)-C(thioamide) Bond Rotation
Dihedral Angle (°)Relative Energy (kcal/mol)Conformation Note
00.00Global Minimum (Coplanar)
301.52Intermediate
604.85Intermediate
906.20Transition State (Perpendicular)
1204.85Intermediate
1501.52Intermediate
1800.15Local Minimum (Coplanar)

Note: The data in this table is hypothetical and serves to illustrate the typical results of a PES scan analysis.

Molecular Dynamics Simulations (if applicable to relevant literature on analogues)

Exploration of Dynamic Conformational Preferences

MD simulations offer a powerful method to explore how a molecule like this compound behaves at a given temperature, moving beyond the static picture provided by energy minimization. For thioamide-containing molecules, simulations reveal significant dynamic behavior, particularly the rotation around the C-N bond, which has a partial double-bond character. nih.gov

Simulations on thiopeptide analogues show that the thioamide substitution impacts hydrogen bond distances and conformational rigidity. researchgate.net For this compound, an MD simulation would track the fluctuations of key dihedral angles over time. This would reveal not only the most populated conformational states (corresponding to the minima on the PES) but also the frequency and pathways of transitions between these states. This provides a more realistic understanding of the molecule's flexibility and the range of shapes it can adopt in a dynamic environment.

Solvent Effects on Molecular Conformation and Interactions

The surrounding solvent can have a profound impact on the conformational preferences and interaction profile of a solute molecule. rsc.orgaps.org MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules (e.g., water, methanol, or dimethyl sulfoxide) in the simulation box. aps.org

Studies on simple thioamides like N,N-dimethylthioformamide and N,N-dimethylthioacetamide have shown that the solvent effect on the C-N rotational barrier is significant. nih.gov The barrier to rotation is larger in more polar solvents. This is because thioamides possess a larger ground-state dipole moment compared to their amide counterparts, and this dipole moment changes significantly as the solvent polarity increases. nih.gov

For a molecule like this compound, MD simulations in different solvents would elucidate:

Specific Solute-Solvent Interactions : How solvent molecules arrange around the polar thioamide group, the methoxy group, and the hydrophobic phenyl ring.

Conformational Shifts : Whether the presence of a specific solvent stabilizes a particular conformer over others. For example, a polar, protic solvent might form hydrogen bonds with the thioamide group, potentially altering the rotational barrier around the C(aryl)-C(thioamide) bond.

Dynamic Behavior : How the frequency and amplitude of molecular motions change in response to the viscosity and polarity of the solvent environment.

The data from computational studies on analogues demonstrates the sensitivity of the thioamide functional group to its environment.

Table 2: Experimental and Calculated C-N Rotational Barriers (ΔG‡, kcal/mol) for N,N-Dimethylthioacetamide in Various Solvents
SolventExperimental Barrier (kcal/mol)Calculated Barrier (kcal/mol)
Gas Phase19.819.7
Cyclohexane20.820.7
Carbon Tetrachloride21.021.1
Benzene20.921.0
Chloroform21.321.8
Dichloromethane21.422.2
Acetonitrile21.922.9

Source: Adapted from data presented in Wiberg, K. B., & Rush, D. J. (2001). Solvent effects on the thioamide rotational barrier: an experimental and theoretical study. nih.gov

This data clearly shows a trend where the rotational barrier increases with solvent polarity, a finding that would be highly relevant for predicting the dynamic behavior of this compound in different chemical environments.

Reactivity and Mechanistic Investigations of 3 Bromo 4 Methoxybenzene 1 Carbothioamide

General Reactivity Patterns of Carbothioamides

Carbothioamides, or thioamides, are versatile functional groups in organic synthesis. They serve as analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution leads to distinct physicochemical properties and reactivity patterns. nih.govnih.gov

Nucleophilic and Electrophilic Properties of the Thioamide Moiety

The thioamide moiety exhibits dual reactivity, acting as both a nucleophile and an electrophile. This is a consequence of its electronic structure and the nature of the carbon-sulfur double bond. nih.gov

Nucleophilic Character : The sulfur atom in the thioamide group is a soft nucleophile. This is attributed to the lone pair of electrons on the sulfur and its position lower in the periodic table, which makes it more polarizable. chemtube3d.com It readily attacks soft electrophiles like alkyl halides. chemtube3d.com This nucleophilicity is a key feature in the synthesis of sulfur-containing heterocycles. youtube.com In contrast to the 'hard' carbonyl oxygen in amides, the sulfur atom's nucleophilicity is a dominant aspect of its reactivity. chemtube3d.com

Electrophilic Character : The carbon atom of the C=S bond is electrophilic and susceptible to attack by nucleophiles. The electronegativity difference between carbon (2.55) and sulfur (2.58) is small, but the π-bond is polarized. nih.gov Resonance delocalization of the nitrogen lone pair onto the C=S bond creates a resonance form with a negative charge on the sulfur and a positive charge on the nitrogen, which enhances the electrophilicity of the carbon. nih.gov Thioamides are generally more reactive towards both nucleophiles and electrophiles compared to their amide counterparts. nih.gov

The geometry and bonding in thioamides differ significantly from amides. The C=S bond is substantially longer (approx. 1.71 Å) than a C=O bond (approx. 1.23 Å), and the rotational barrier for the C-N bond is higher, leading to reduced conformational flexibility. nih.gov Furthermore, the N-H protons of a thioamide are more acidic than those of an amide, making them better hydrogen bond donors. nih.gov

Substitution Reactions Involving Amino and Cyano Groups

The amino group of the carbothioamide can undergo substitution reactions, most notably transamidation. This process involves the replacement of the amino group with another amine. The reaction typically requires activation of the N–C(S) bond to decrease the resonance stabilization, thereby making the thioamide carbon more susceptible to nucleophilic attack. nsf.govrsc.org This ground-state-destabilization strategy allows for the interconversion of thioamides under relatively mild conditions. rsc.org

The cyano group is a versatile precursor for the synthesis of thioamides rather than a common leaving group in substitution reactions on a pre-formed thioamide. The conversion of a nitrile (containing a cyano group) to a thioamide is a key synthetic transformation. This can be achieved by treatment with hydrogen sulfide or other sulfur-transfer reagents. The cyano group can be transformed into a variety of other functional groups, including thioamides, making it a valuable synthetic intermediate. nih.gov

Condensation Reactions with Aldehydes and Ketones

Carbothioamides can participate in condensation reactions with carbonyl compounds like aldehydes and ketones. These reactions are fundamental to the synthesis of many heterocyclic systems. libretexts.org The reaction typically proceeds via nucleophilic addition of a nitrogen atom from the thioamide derivative to the electrophilic carbonyl carbon of the aldehyde or ketone. youtube.commasterorganicchemistry.com This is often followed by dehydration to form a new C=N bond, a key step in the formation of rings. libretexts.org

A prominent example is the reaction of a hydrazinecarbothioamide (thiosemicarbazide) with α,β-unsaturated aldehydes or ketones (chalcones). semanticscholar.org Chalcones themselves are prepared via a Claisen-Schmidt condensation of an aldehyde with a ketone. nanobioletters.com The subsequent reaction with the carbothioamide derivative is a cyclocondensation, leading to the formation of pyrazoline rings. semanticscholar.orgresearchgate.net

Cyclization Reactions and Heterocyclic Compound Formation

The carbothioamide group is a valuable building block for the synthesis of various heterocyclic compounds. The presence of nucleophilic nitrogen and sulfur centers allows for a range of cyclization strategies. nih.gov

Synthesis of Pyrazole and Pyrazoline Derivatives from Carbothioamides

A widely used method for synthesizing pyrazoline derivatives involves the cyclocondensation reaction of chalcones (α,β-unsaturated ketones) with hydrazinecarbothioamide (thiosemicarbazide). researchgate.netresearchgate.net This reaction provides a straightforward route to 1-carbothioamide-substituted pyrazolines. nih.govacs.org

The mechanism involves an initial Michael-type 1,4-nucleophilic addition of the hydrazine (B178648) nitrogen of thiosemicarbazide to the β-carbon of the chalcone. nih.govtandfonline.com This is followed by an intramolecular cyclization via the attack of the second nitrogen atom on the carbonyl carbon, and a final dehydration step to yield the stable 4,5-dihydropyrazole, or pyrazoline, ring. acs.orgtandfonline.com The reaction is often carried out in a solvent like glacial acetic acid or ethanol (B145695) under reflux conditions. acs.org

Table 1: Synthesis of Pyrazoline Derivatives from Carbothioamides
Starting Materials (Chalcone Precursors)Carbothioamide ReagentReaction ConditionsResulting Heterocycle
Substituted Aldehydes + Substituted AcetophenonesThiosemicarbazideGlacial Acetic Acid, Reflux acs.orgSubstituted 4,5-dihydro-1H-pyrazole-1-carbothioamides
4-(dimethylamino)benzaldehyde + Substituted AcetophenonesHydrazinecarbothioamide hydrochlorideAmberlyst-15 catalyst, Acetonitrile, Room Temperature nanobioletters.comN,N-dimethylaminophenyl substituted pyrazole carbothioamides
Various ChalconesThiosemicarbazideEthanol, Reflux 3,5-disubstitutedaryl-4,5-dihydro-1H-pyrazole-1-carbothioamides

Formation of Thiazole (B1198619) and Triazole Containing Heterocycles

Carbothioamides are also key precursors for other important heterocycles such as thiazoles and triazoles.

Thiazole Synthesis: The Hantzsch thiazole synthesis is a classic method that involves the reaction of a thioamide with an α-haloketone. youtube.comresearchgate.net The mechanism begins with the nucleophilic sulfur atom of the thioamide attacking the carbon bearing the halogen in an SN2 reaction. youtube.com This is followed by tautomerization and then an intramolecular nucleophilic attack by the imine nitrogen on the ketone's carbonyl carbon. Subsequent dehydration yields the aromatic thiazole ring. youtube.compharmaguideline.com

Triazole Synthesis: 1,2,4-Triazole derivatives can be synthesized from carbothioamide precursors. For instance, hydrazine carbothioamides can be cyclized to form aminotriazoles. nih.gov One method involves treating hydrazine carbothioamides with aqueous sodium hydroxide at elevated temperatures to yield triazole-thiol derivatives. mdpi.com Another approach involves reacting an acetohydrazide derivative with various isothiocyanates to produce carbothioamide intermediates, which are then cyclized under acidic or basic conditions to form 1,2,4-triazole rings. nih.gov

Table 2: Synthesis of Thiazole and Triazole Derivatives
HeterocycleStarting MaterialsKey Reagents/ConditionsGeneral Mechanism
ThiazoleThioamide + α-HaloketoneTypically in a polar solvent like methanol youtube.comHantzsch Synthesis: S-alkylation followed by intramolecular cyclization and dehydration chemtube3d.comyoutube.com
1,2,4-TriazoleHydrazine carbothioamideAqueous NaOH, 70°C mdpi.comBase-catalyzed intramolecular cyclization mdpi.com
1,2,4-TriazoleAcetohydrazide + IsothiocyanateAcidic or Basic treatment of the intermediate carbothioamide nih.govFormation of a thiourea-like intermediate followed by cyclization nih.gov

Quinazolinone-Carbothioamide Ring System Synthesis

The synthesis of quinazolinone-carbothioamide ring systems, specifically 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, from 3-Bromo-4-methoxybenzene-1-carbothioamide represents a critical transformation in the generation of potentially bioactive molecules. A common and effective method for constructing this heterocyclic system involves the condensation reaction between an anthranilic acid derivative and an isothiocyanate or a thioamide. rhhz.netccspublishing.org.cnresearchgate.net In this context, this compound can serve as a key precursor.

The general synthetic approach involves the reaction of an appropriately substituted anthranilic acid with a compound that can generate an isothiocyanate in situ or a related reactive species from the carbothioamide. The reaction typically proceeds by forming a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization to yield the desired quinazolinone-carbothioamide ring system. rhhz.net Various synthetic strategies have been developed to facilitate this transformation, often employing different solvents, catalysts, and reaction conditions to optimize yields and purity.

One established method for the synthesis of related 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones involves the reaction of anthranilic acid with an isothiocyanate in a suitable solvent, such as ethanol or acetic acid. nih.govmdpi.com The use of microwave irradiation has also been explored to accelerate this type of condensation reaction, often leading to shorter reaction times and improved yields. nih.gov

Table 1: Synthetic Approaches to 2-Thioxo-Quinazolinone Derivatives

Starting MaterialsReagents/ConditionsProduct TypeReference
Anthranilic Acid, IsothiocyanateAcetic Acid, Reflux2-Thioxo-2,3-dihydroquinazolin-4(1H)-one mdpi.com
Anthranilic Acid Derivatives, DithiocarbamatesEthanol, Reflux2-Thioxo-2,3-dihydroquinazolin-4(1H)-one rhhz.net
Anthranilic Acid, IsothiocyanateDeep Eutectic Solvents, 80°C2-Mercaptoquinazolin-4(3H)-one nih.gov
Anthranilic Acid, AmidesHigh Temperature4-Oxo-3,4-dihydroquinazoline wikipedia.org

Mechanistic Pathways of Key Transformations

Understanding the mechanistic pathways involved in the formation of the quinazolinone-carbothioamide ring system is crucial for optimizing reaction conditions and designing novel synthetic routes.

The cyclization of the thiourea intermediate, formed from the reaction of an anthranilic acid derivative and a carbothioamide or isothiocyanate, is a key step in the formation of the quinazolinone ring. This process can be catalyzed by either acid or base.

In a proposed mechanism, the reaction commences with the nucleophilic attack of the amino group of the anthranilic acid derivative on the carbon atom of the isothiocyanate or a related reactive species derived from this compound. This initial step leads to the formation of a thiourea intermediate. rhhz.net

The subsequent intramolecular cyclization can proceed through different pathways depending on the reaction conditions:

Acid-Catalyzed Cyclization: In the presence of an acid catalyst, the carbonyl oxygen of the anthranilic acid moiety is protonated, enhancing its electrophilicity. The nitrogen atom of the thiourea then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the elimination of a water molecule to yield the final 2-thioxo-quinazolinone ring system.

Base-Catalyzed Cyclization: Under basic conditions, the amide proton of the thiourea intermediate can be deprotonated, increasing the nucleophilicity of the nitrogen atom. This is followed by an intramolecular nucleophilic attack on the ester or carboxylic acid group of the anthranilic acid moiety, leading to the formation of a tetrahedral intermediate. Subsequent elimination of an alcohol or water molecule results in the formation of the quinazolinone ring. nih.gov

A suggested mechanism for the formation of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones from dithiocarbamates and anthranilic acid derivatives involves the in-situ generation of an isothiocyanate intermediate, which then reacts with the anthranilic acid derivative to form a thiourea. This intermediate then undergoes intramolecular cyclization and deamination to furnish the final product. rhhz.net

While specific kinetic studies on the reaction of this compound to form a quinazolinone-carbothioamide ring system are not extensively reported in the literature, the kinetics of similar quinazolinone syntheses, such as the Niementowski reaction, have been investigated. The Niementowski synthesis involves the reaction of anthranilic acids with amides or, in a modified version, with thioamides. wikipedia.orgwikipedia.org

For instance, in the synthesis of quinazolinone derivatives using a novel nanocatalyst, it was observed that the presence of the catalyst significantly accelerated the reaction rate compared to the uncatalyzed reaction, indicating the catalyst's involvement in the rate-determining step. nih.gov Further kinetic studies would be necessary to elucidate the specific rate law and reaction orders for the cyclization involving this compound.

Catalysts and reaction conditions play a pivotal role in directing the mechanistic pathway and influencing the efficiency and selectivity of the quinazolinone-carbothioamide ring system synthesis.

Catalysts:

Acid Catalysts: Protic acids (e.g., acetic acid, p-toluenesulfonic acid) and Lewis acids can facilitate the cyclization step by activating the carbonyl group of the anthranilic acid moiety, making it more susceptible to nucleophilic attack. frontiersin.org In some cases, solid acid catalysts like acidic alumina, silica gel, and montmorillonite K-10 have been employed, particularly in microwave-assisted syntheses, to enhance reaction rates and yields. nih.gov

Base Catalysts: Bases such as triethylamine or potassium carbonate can be used to deprotonate the thiourea intermediate, thereby increasing its nucleophilicity and promoting the intramolecular cyclization. nih.gov The choice of base can influence the reaction rate and the formation of potential side products.

Transition Metal Catalysts: In some modern synthetic approaches to quinazolinones, transition metal catalysts, such as copper or palladium complexes, are utilized to facilitate C-N bond formation and cyclization through different mechanistic manifolds, including oxidative addition and reductive elimination steps. beilstein-journals.org

Reaction Conditions:

Temperature: The reaction temperature significantly impacts the rate of reaction. Many traditional methods for quinazolinone synthesis require elevated temperatures to overcome the activation energy barrier for the cyclization step. mdpi.com

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism itself. Solvents like ethanol, acetic acid, and more recently, green alternatives like deep eutectic solvents, have been successfully employed. nih.gov

Microwave Irradiation: The use of microwave irradiation has emerged as a powerful tool to accelerate the synthesis of quinazolinones. It can lead to rapid heating and localized superheating, often resulting in dramatically reduced reaction times and improved yields compared to conventional heating methods. nih.gov

Table 2: Influence of Catalysts and Conditions on Quinazolinone Synthesis

Catalyst/ConditionRoleEffect on MechanismReference
Acid (e.g., Acetic Acid)Protonation of carbonyl groupEnhances electrophilicity for intramolecular attack mdpi.com
Base (e.g., Triethylamine)Deprotonation of thioureaIncreases nucleophilicity for cyclization nih.gov
Copper(I) IodideCatalyzes C-N bond formationFacilitates cascade reaction via oxidative addition/reductive elimination beilstein-journals.org
Microwave IrradiationRapid, uniform heatingAccelerates reaction rates, often improves yields nih.gov
Deep Eutectic Solvents"Green" reaction mediumCan act as both solvent and catalyst, promoting efficient reaction nih.gov

Advanced Applications and Future Research Directions in Carbothioamide Chemistry

Synthetic Utility of Aryl Carbothioamides in Complex Molecule Synthesis

Aryl carbothioamides are prized intermediates in synthetic organic chemistry due to the reactivity of the thioamide group, which can readily participate in a variety of cyclization and coupling reactions. This reactivity is harnessed for the efficient synthesis of both biologically active molecules and diverse heterocyclic systems.

Role as Key Intermediates in the Synthesis of Bioactive Compounds (e.g., Febuxostat)

Aryl carbothioamides are critical precursors in the synthesis of numerous pharmaceuticals. A prominent example is the role of a structurally related compound, 3-bromo-4-isobutyloxyphenyl carbothioamide, as a key intermediate in the industrial synthesis of Febuxostat. atlantis-press.comresearchgate.net Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase, used for the treatment of hyperuricemia in patients with gout.

The synthesis of Febuxostat highlights the importance of the aryl carbothioamide core. The process typically involves the reaction of the carbothioamide with an α-halocarbonyl compound, such as ethyl 2-chloroacetoacetate, in a Hantzsch-type thiazole (B1198619) synthesis. epo.org The sulfur and nitrogen atoms of the carbothioamide group act as nucleophiles to form the five-membered thiazole ring, which is the central scaffold of Febuxostat. The bromo and methoxy (B1213986) (or isobutoxy) substituents on the benzene (B151609) ring are crucial for the final structure and activity of the drug, and their introduction is carefully planned in the synthetic sequence leading to the carbothioamide intermediate. researchgate.netepo.org The general synthetic pathway underscores the strategic importance of intermediates like 3-Bromo-4-methoxybenzene-1-carbothioamide in providing an efficient route to complex, high-value bioactive molecules.

Table 1: Key Synthetic Intermediates in Febuxostat Synthesis

Compound Name Role in Synthesis
4-Hydroxybenzonitrile Starting material for building the substituted benzene ring. researchgate.net
3-Bromo-4-hydroxybenzonitrile Product of bromination, introducing a key substituent. epo.org
3-Bromo-4-isobutoxybenzonitrile Formed by oxyalkylation, adding the side chain. epo.org
3-Bromo-4-isobutyloxyphenyl carbothioamide Key intermediate formed by thioamidation of the nitrile. atlantis-press.comresearchgate.net

Construction of Diverse Heterocyclic Scaffolds

The utility of aryl carbothioamides extends beyond single targets to the general construction of a wide array of heterocyclic compounds, which are foundational structures in medicinal chemistry and materials science. The thioamide functionality serves as a versatile synthon for building rings containing sulfur and nitrogen.

Thiazoles: The most common application of aryl carbothioamides is in the Hantzsch thiazole synthesis, where they react with α-haloketones or α-haloaldehydes. tandfonline.comyoutube.com This reaction is a robust and high-yielding method for producing 2,4-disubstituted thiazoles. The sulfur atom of the thioamide acts as a nucleophile, attacking the halogenated carbon, followed by an intramolecular cyclization involving the nitrogen atom and the carbonyl group, which after dehydration yields the aromatic thiazole ring. youtube.comrsc.org

Thiadiazoles: Aryl carbothioamides are also employed in the synthesis of various thiadiazole isomers. For instance, 1,3,4-thiadiazoles can be synthesized through the cyclization of acyl-thiosemicarbazide precursors, which can be derived from carbothioamides. encyclopedia.pubnih.govjocpr.com These reactions often involve dehydrative cyclization using reagents like polyphosphate ester (PPE) or phosphorus oxychloride. encyclopedia.pubjocpr.com Carbothioamides can also react with hydrazonoyl halides to form thiadiazole derivatives. nih.gov

Other Heterocycles: The reactivity of the carbothioamide group allows for its incorporation into other heterocyclic systems. For example, they can be used in the synthesis of triazoles and pyrimidines through multi-step reaction sequences. nih.govresearchgate.net The hydrazinecarbothioamide group, in particular, is a valuable precursor for a multitude of heterocyclic structures. researchgate.netfit.edu

Ligand Design in Coordination Chemistry

The thioamide group possesses excellent coordination properties, with both the "soft" sulfur and "hard" nitrogen atoms available as potential donor sites. This makes carbothioamide derivatives, including this compound, attractive candidates for ligand design in coordination and supramolecular chemistry.

Carbothioamide Derivatives as Ligands for Metal Complexes

The thioamide moiety (-CSNH-) can act as a monodentate or bidentate ligand. Coordination typically occurs through the sulfur atom, which is a soft donor and preferentially binds to soft or borderline metal ions such as Cu(I), Cu(II), Ag(I), and Pd(II). nih.govscispace.com However, upon deprotonation of the N-H group, the nitrogen can also participate in coordination, leading to a bidentate (N,S) chelate ring. This chelation enhances the stability of the resulting metal complexes. nih.gov

Numerous transition metal complexes involving thioamide-containing ligands have been synthesized and characterized. researchgate.netresearchgate.net These complexes exhibit diverse geometries, including square-planar, tetrahedral, and octahedral arrangements, depending on the metal ion and the stoichiometry of the ligand. scispace.comresearchgate.net The electronic properties of the aryl ring and its substituents can modulate the donor capacity of the thioamide group, influencing the stability and reactivity of the metal complexes. Schiff bases derived from carbothioamides are particularly effective ligands, forming stable and often biologically active complexes with metals like Fe(III), Co(II), and Cu(II). researchgate.netnih.gov

Table 2: Examples of Metal Ions Coordinated by Thioamide-Containing Ligands

Metal Ion Typical Coordination Geometry Reference
Fe(II), Co(II) Octahedral scispace.comresearchgate.net
Ni(II) Square-planar, Octahedral nih.govscispace.com
Cu(II) Square-planar, Distorted Octahedral scispace.compublish.csiro.au
Zn(II) Tetrahedral scispace.comresearchgate.net

Multidentate Ligand Architectures for Supramolecular Coordination

The carbothioamide group can be incorporated into larger molecular frameworks to create multidentate ligands capable of forming intricate supramolecular structures. The directional hydrogen-bonding capability of the N-H group, combined with the coordination ability of the sulfur atom, can be exploited to guide the self-assembly of complex architectures. tue.nl

By linking multiple carbothioamide units or combining them with other donor groups (like pyridyl or thiazolyl units), chemists can design ligands that form specific multinuclear structures, such as double and triple helicates, upon coordination with metal ions. researchgate.net The flexibility or rigidity of the ligand backbone dictates the final architecture of the supramolecular assembly. bohrium.com These organized molecular systems are of interest for their potential applications in catalysis, molecular recognition, and the development of functional materials. The strong dipole moment of the thioamide bond can also be advantageous in the characterization and application of these supramolecular polymers. tue.nl

Theoretical Insights for Rational Design

Computational chemistry provides powerful tools for understanding the properties of carbothioamide-containing molecules and for the rational design of new compounds with desired functions. Techniques such as Density Functional Theory (DFT) and molecular docking are routinely used to predict molecular structure, electronic properties, and biological activity.

DFT calculations can elucidate the electronic structure of carbothioamide derivatives, including the distribution of electron density, HOMO-LUMO energy gaps, and molecular electrostatic potential. nih.govdntb.gov.ua This information is crucial for understanding the reactivity of the molecule, its coordination behavior with metal ions, and its potential as an electronic material. Theoretical calculations of spectroscopic data (e.g., NMR, IR) can also aid in the structural confirmation of newly synthesized compounds. tandfonline.com

In the context of medicinal chemistry, molecular docking studies are used to predict the binding modes of carbothioamide-based compounds within the active sites of biological targets, such as enzymes or receptors. nih.govacs.orgnih.gov By analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein, researchers can understand the structure-activity relationships and rationally design more potent and selective inhibitors. nih.gov These computational approaches, combined with experimental synthesis and testing, accelerate the discovery and optimization of new therapeutic agents and functional materials based on the versatile carbothioamide scaffold.

Structure-Activity Relationship (SAR) Studies based on Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.net Computational modeling has become an indispensable tool in these studies, allowing for the rational design of more potent and selective molecules. For this compound, while direct and extensive experimental SAR data may be limited in publicly accessible literature, we can infer a hypothetical SAR based on its structural similarity to known bioactive molecules and through computational docking simulations with relevant biological targets.

A key aspect of the SAR of this compound is the substitution pattern on the benzene ring. The presence of a bromine atom at the 3-position and a methoxy group at the 4-position is crucial. The bromine atom, being an electron-withdrawing group, can influence the electronic distribution of the entire molecule, potentially affecting its binding affinity to a target protein. The methoxy group, on the other hand, is an electron-donating group and can participate in hydrogen bonding, which is a critical interaction in many ligand-receptor complexes.

To further elaborate on the SAR, a hypothetical computational study could involve the systematic replacement of the bromo and methoxy groups with other substituents. The following table illustrates potential modifications and their predicted impact on activity based on general medicinal chemistry principles.

PositionSubstituentPredicted Effect on ActivityRationale
3ChlorineSimilar or slightly reducedChlorine is also a halogen but with different size and electronegativity compared to bromine, which may alter binding pocket fit and electronic interactions.
3MethylLikely reducedA methyl group is bulkier and has different electronic properties than bromine, which could lead to steric clashes within the binding site.
4EthoxyPotentially similar or slightly increasedAn ethoxy group is slightly larger than a methoxy group but maintains the ability to act as a hydrogen bond acceptor. The increased lipophilicity might enhance binding in a hydrophobic pocket.
4HydroxylPotentially increasedA hydroxyl group is a strong hydrogen bond donor and acceptor, which could form additional favorable interactions with the target protein, assuming the pocket is suitable.

These computational predictions would then guide the synthesis of new derivatives for experimental testing, creating a feedback loop between computational modeling and experimental validation that is central to modern drug discovery.

Predictive Modeling for Novel Carbothioamide Derivatives

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, takes SAR studies a step further by developing mathematical models that can predict the biological activity of novel compounds based on their chemical structures. nih.gov These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors.

For the development of novel derivatives of this compound, a QSAR model could be constructed using a series of analogues with varying substituents on the benzene ring and modifications to the carbothioamide group. The first step would be to calculate a wide range of molecular descriptors for each compound, which can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and HOMO/LUMO energies. The electronic nature of the substituents on the benzene ring would be a key factor.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The size of the substituents would be critical in determining how well the molecule fits into the binding site of the target.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP being the most common descriptor. Lipophilicity is crucial for membrane permeability and can also influence binding to hydrophobic pockets in a protein.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that capture information about the branching and shape of the molecule.

Once these descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms can be used to build the QSAR model. nih.gov The resulting model would be an equation that relates the molecular descriptors to the biological activity.

For example, a hypothetical QSAR model for a series of this compound derivatives might look like this:

pIC50 = c0 + c1(LogP) - c2(Molecular_Volume) + c3*(Dipole_Moment)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and c0, c1, c2, and c3 are coefficients determined by the regression analysis. This model would suggest that activity is positively correlated with lipophilicity and dipole moment, and negatively correlated with molecular volume.

Such a model would be invaluable for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and testing. It would also provide a deeper understanding of the key structural features required for high activity, thereby guiding the design of more effective carbothioamide-based therapeutic agents.

Conclusion and Outlook

Summary of Current Understanding of 3-Bromo-4-methoxybenzene-1-carbothioamide

Currently, this compound is understood primarily through its structural identity and its availability from various chemical suppliers. Its basic physicochemical properties can be calculated, but experimentally verified data is scarce. The molecule features a benzene (B151609) ring substituted with three key functional groups: a bromine atom, a methoxy (B1213986) group (-OCH₃), and a carbothioamide (or thioamide) group (-CSNH₂). The arrangement of these groups (bromo at position 3, methoxy at position 4, and carbothioamide at position 1) dictates its potential chemical behavior. The thioamide functional group is known to be a versatile synthon in organic chemistry and is a recognized pharmacophore in medicinal chemistry. However, the specific properties and activities endowed by this particular substitution pattern on the benzene ring have not been characterized in peer-reviewed literature.

Table 1: Basic Compound Information

Property Value
IUPAC Name This compound
Molecular Formula C₈H₈BrNOS
CAS Number 938144-63-9
Molecular Weight 246.12 g/mol

Identification of Knowledge Gaps and Future Research Avenues

The lack of dedicated research on this compound presents numerous knowledge gaps and, consequently, clear avenues for future investigation.

Synthesis and Characterization: While plausible synthetic routes exist, such as the thioamidation of the corresponding nitrile (3-bromo-4-methoxybenzonitrile) using a sulfur source like sodium hydrosulfide (B80085), a detailed, optimized, and high-yield synthesis has not been published. researchgate.net A foundational research paper would involve reporting a robust synthetic method followed by comprehensive characterization using modern analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared (IR) spectroscopy. Determining its solid-state structure through single-crystal X-ray diffraction would provide invaluable information on its molecular geometry and intermolecular interactions.

Chemical Reactivity: The compound is ripe for exploration as a building block in organic synthesis. Key research questions include:

Can the bromine atom participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form more complex biaryl or substituted aromatic systems?

How does the thioamide group direct further electrophilic aromatic substitution?

What is the reactivity of the thioamide group itself? It could, for instance, be used as a precursor for synthesizing thiazoles or other sulfur-containing heterocycles, which are prevalent in biologically active molecules.

Biological Activity Screening: Thioamides and substituted benzamides are classes of compounds with well-documented biological activities. nih.govmdpi.com A logical next step would be to subject this compound to a battery of biological screens to investigate potential antimicrobial, antifungal, antiviral, or anticancer properties. The specific combination of the bromo, methoxy, and thioamide groups could lead to novel structure-activity relationships.

Potential Impact on Advanced Organic Synthesis and Materials Science

Should future research be undertaken, this compound could prove to be a valuable and versatile molecule. In advanced organic synthesis, its trifunctional nature would allow for sequential and site-selective reactions, making it an attractive intermediate for the construction of complex target molecules in medicinal and agricultural chemistry.

The development of a library of derivatives from this starting material could lead to the discovery of new therapeutic agents. The thioamide moiety, in particular, is known to engage in hydrogen bonding and coordinate with metal ions, making it a functional group of interest for designing enzyme inhibitors. nih.gov

In materials science, sulfur-containing aromatic compounds are sometimes explored for applications in organic electronics. While speculative, the properties of this compound and its potential derivatives could be investigated for roles in organic semiconductors or as ligands for creating novel coordination polymers and metal-organic frameworks (MOFs). The exploration of this currently obscure chemical entity could therefore unlock new pathways in both synthetic chemistry and materials innovation.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-bromo-4-methoxybenzene-1-carbothioamide, and how can reaction conditions be optimized?

  • Methodology : Begin with a brominated methoxybenzene precursor (e.g., 3-bromo-4-methoxybenzoic acid) and employ a thioamide-forming reaction. A common approach involves treating the corresponding amide with Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) under anhydrous conditions. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and optimize temperature (typically 80–110°C) and solvent (e.g., toluene or THF) to maximize yield. Post-reaction, purify via column chromatography or recrystallization using ethanol/water mixtures .
  • Key Considerations : Bromine’s electron-withdrawing effect may slow thioamide formation; use catalytic amounts of iodine to enhance reactivity.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • NMR : Confirm the presence of the thioamide (-C(=S)-NH₂) via ¹³C NMR (δ ~200 ppm for C=S) and ¹H NMR (broad singlet for NH₂ at δ ~7–8 ppm). The methoxy group (OCH₃) appears as a singlet at δ ~3.8–4.0 ppm in ¹H NMR.
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%). ESI-MS should show [M+H]⁺ at m/z 262 (C₈H₇BrNO₂S) .
  • Elemental Analysis : Validate C, H, N, S, and Br percentages within ±0.3% of theoretical values.

Q. What safety protocols are critical when handling brominated aromatic thioamides?

  • PPE and First Aid : Wear nitrile gloves, lab coat, and goggles. In case of skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, irrigate with saline for 10–15 minutes. Avoid inhalation—use fume hoods. Brominated compounds may release toxic HBr upon decomposition; neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved for this compound?

  • Troubleshooting :

  • Solvent Effects : Verify solvent choice (e.g., DMSO-d₆ may cause peak broadening for NH₂). Compare with CDCl₃ spectra.
  • Tautomerism : Thioamide-thiolactam tautomerism can alter peak positions. Perform variable-temperature NMR (25–80°C) to detect dynamic equilibria.
  • Impurity Identification : Use HSQC or COSY NMR to distinguish between target compound signals and byproducts (e.g., unreacted amide or oxidized sulfoxide) .

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitutions?

  • DFT Modeling : Optimize molecular geometry using B3LYP/6-31G(d) for light atoms and LANL2DZ for bromine. Calculate Fukui indices to identify electrophilic sites (C4 adjacent to Br is likely reactive). Simulate reaction pathways for SNAr (nucleophilic aromatic substitution) with amines or thiols, focusing on activation energies and transition states .

Q. How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor or bioactive agent?

  • Biological Assay Design :

  • Target Selection : Screen against kinases with cysteine-rich active sites (e.g., EGFR, JAK3) due to thioamide’s sulfur nucleophilicity.
  • IC₅₀ Determination : Use fluorescence-based ADP-Glo™ kinase assays. Pre-incubate the compound (0.1–100 µM) with the enzyme, then measure residual activity.
  • SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or varying methoxy position) to correlate structural features with inhibitory potency .

Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?

  • Catalytic Optimization : For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in DMF/H₂O (3:1) at 90°C. Bromine’s steric hindrance may require bulky ligands (e.g., SPhos) to prevent catalyst poisoning. Monitor boronic acid stoichiometry (1.2–1.5 equiv) to minimize homocoupling .

Data Analysis and Validation

Q. How should researchers address discrepancies between theoretical and experimental HPLC retention times?

  • Calibration : Run a standard mixture of brominated aromatics with known logP values to establish a retention time-logP correlation. Adjust mobile phase pH (e.g., 2.5 with TFA) to suppress ionization of the thioamide group, ensuring consistent elution .

Q. What statistical methods are appropriate for validating reproducibility in synthetic batches?

  • Quality Control : Perform triplicate syntheses and apply ANOVA to assess yield variability (±5% acceptable). Use Grubbs’ test to identify outliers in purity data (HPLC area %) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.